molecular formula C10H11BrN2O B3099975 (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1357094-61-1

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3099975
CAS No.: 1357094-61-1
M. Wt: 255.11
InChI Key: NMKHPXJRSCHBOT-UHFFFAOYSA-N
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Description

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H11BrN2O. It is characterized by the presence of a bromopyridine moiety attached to a pyrrolidine ring via a methanone linkage. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with pyrrolidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and bromopyridine moiety can interact with biological macromolecules, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone: Characterized by the presence of a bromopyridine moiety and a pyrrolidine ring.

    (3-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluoropyridin-4-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic properties and interactions with biological targets .

Properties

IUPAC Name

(3-bromopyridin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKHPXJRSCHBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromoisonicotinic acid (0.250 g, 1.238 mmol) in DMF (1.5 mL) was added pyrrolidine (0.097 g, 1.361 mmol), EDC (0.285 g, 1.485 mmol), and HOBt (0.227 g, 1.485 mmol) resulting in a homogenous solution. After stirring at room temperature 3 hours, the reaction mixture was dissolved in a saturated aqueous solution of sodium bicarbonate (20 mL) and extracted with EtOAc (2×20 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to provide Intermediate 12A as a colorless oil (0.219 g, 0.850 mmol, 68.7% yield). HPLC Ret timea: 1.463 min. MS (ES): m/z=257.0 [M+H]+. 1H NMR (400 MHz, acetone) δ ppm 1.77-2.03 (m, 4 H) 3.20 (t, J=6.40 Hz, 2 H) 3.55 (t, J=6.65 Hz, 2 H) 7.38 (d, J=4.27 Hz, 1 H) 8.63 (d, J=4.77 Hz, 1 H) 8.78 (s, 1 H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Name
Quantity
0.285 g
Type
reactant
Reaction Step One
Name
Quantity
0.227 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
68.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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